D-(-)-Pseudoephedrine-d3

Bioanalysis Isotope Dilution Mass Spectrometry LC-ESI-MS

D-(-)-Pseudoephedrine-d3 (CAS 204395-54-0) is a deuterated analog of the sympathomimetic amine pseudoephedrine, featuring three hydrogen atoms on the N-methyl group substituted with deuterium (D3). With a molecular formula of C10H12D3NO and a molecular weight of 168.25 g/mol, it serves as a stable isotope-labeled internal standard (SIL-IS).

Molecular Formula C10H15NO
Molecular Weight 168.254
CAS No. 204395-54-0
Cat. No. B569554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-Pseudoephedrine-d3
CAS204395-54-0
Synonyms(αR)-α-[(1R)-1-(Methyl-d3-amino)ethyl]benzenemethanol;  [R-(R*,R*)]-α-[1-(Methyl-d3-amino)ethyl]benzenemethanol; 
Molecular FormulaC10H15NO
Molecular Weight168.254
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3
InChIKeyKWGRBVOPPLSCSI-DWHXCNOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(-)-Pseudoephedrine-d3 (CAS 204395-54-0): A Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


D-(-)-Pseudoephedrine-d3 (CAS 204395-54-0) is a deuterated analog of the sympathomimetic amine pseudoephedrine, featuring three hydrogen atoms on the N-methyl group substituted with deuterium (D3) [1]. With a molecular formula of C10H12D3NO and a molecular weight of 168.25 g/mol, it serves as a stable isotope-labeled internal standard (SIL-IS) . This compound is primarily utilized in isotope dilution mass spectrometry (IDMS) methods, including GC-MS and LC-MS/MS, to enable precise and accurate quantification of pseudoephedrine in complex biological matrices [1].

Why Unlabeled Pseudoephedrine or Analogs Cannot Substitute D-(-)-Pseudoephedrine-d3 as an Internal Standard


Generic substitution of D-(-)-Pseudoephedrine-d3 with unlabeled pseudoephedrine or structural analogs fails due to fundamental principles of quantitative mass spectrometry. Unlabeled pseudoephedrine is chemically identical to the analyte, making it indistinguishable in the mass spectrometer and thus useless as an internal standard. Structural analogs, while possessing different masses, exhibit distinct physicochemical properties (e.g., extraction efficiency, ionization response) that do not perfectly mirror the analyte's behavior, leading to systematic quantification errors [1]. In contrast, the stable isotope-labeled D-(-)-Pseudoephedrine-d3 provides a mass shift of +3 Da (Δm/z = 3) from the native analyte, ensuring chromatographic co-elution and near-identical ionization efficiency, which is essential for correcting matrix effects and recovery losses [1].

Quantitative Performance Evidence for D-(-)-Pseudoephedrine-d3 in Bioanalytical Method Validation


Isotope Dilution LC-ESI-MS: Calibration Slope and Matrix Effect Robustness

In a direct comparison of the pseudoephedrine/d3-pseudoephedrine pair, the calibration curve slope was determined to be 1.02 ± 0.080, a value close to unity, confirming that the deuterated internal standard corrects for matrix-induced signal suppression and maintains quantitative accuracy across a range of analyte concentrations [1].

Bioanalysis Isotope Dilution Mass Spectrometry LC-ESI-MS

GC-MS Method Validation: Calibration Linearity and Range

A validated GC-MS method using d3-ephedrine as an internal standard (which contains the d3-pseudoephedrine moiety) for the quantification of ephedrine-type substances in urine demonstrated a linear calibration range of 3.0 to 50 μg/mL with a correlation coefficient (r²) greater than 0.98 across all analytes [1].

Forensic Toxicology Doping Control GC-MS

Mass Spectrometric Differentiation: Deuterium-Induced Mass Shift

The substitution of three hydrogen atoms with deuterium (D3) on the N-methyl group of D-(-)-Pseudoephedrine-d3 results in a nominal mass increase of 3 Da relative to unlabeled pseudoephedrine (m/z 165 vs. m/z 168 for the molecular ion) . This mass difference is sufficient to separate the internal standard signal from the analyte signal in both full-scan and selected reaction monitoring (SRM) modes, while remaining small enough to ensure co-elution and minimize isotopic fractionation.

Mass Spectrometry Isotope Labeling Internal Standard

Validated Application Scenarios for D-(-)-Pseudoephedrine-d3 in Analytical and Forensic Workflows


Forensic Urine Drug Testing and Doping Control Analysis

D-(-)-Pseudoephedrine-d3 is the internal standard of choice for the quantification of pseudoephedrine in urine for anti-doping and forensic applications. Its use enables laboratories to achieve the high linearity (r² > 0.98) and wide dynamic range (3.0–50 μg/mL) required for detecting both trace-level exposure and high-dose abuse, as demonstrated in validated GC-MS methods [1].

Clinical Pharmacokinetic Studies in Plasma and Serum

For clinical trials or therapeutic drug monitoring requiring precise plasma concentration measurements, D-(-)-Pseudoephedrine-d3 corrects for matrix effects in LC-ESI-MS analysis. Its calibration slope of 1.02 ± 0.080 confirms its ability to maintain accuracy in complex biological matrices, a critical requirement for pharmacokinetic parameter estimation [1].

Forensic Seized Drug Analysis and Methamphetamine Precursor Tracking

In forensic laboratories analyzing seized materials or investigating clandestine methamphetamine production, D-(-)-Pseudoephedrine-d3 serves as an internal standard for quantifying residual pseudoephedrine in reaction mixtures and waste products. Its deuterium label prevents interference from the high concentrations of methamphetamine and other reaction byproducts, enabling reliable quantification .

LC-MS/MS Method Development and Validation for Bioanalytical Assays

Researchers developing new LC-MS/MS methods for pseudoephedrine or its metabolites can rely on D-(-)-Pseudoephedrine-d3 to streamline validation. Its near-identical chromatographic behavior to the analyte simplifies method optimization, while its stable isotope label guarantees robust correction for ion suppression and extraction variability, as demonstrated in head-to-head comparisons of isotope dilution performance [1].

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